(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid

Peptide Chemistry Conformational Analysis NMR Spectroscopy

This chiral fluorinated proline analog offers a unique dual perturbation: the 2-methyl group stabilizes trans-amide bonds while the 4,4-gem-difluoro substitution alters cis-trans equilibria and slows isomerization rates, enhancing metabolic stability over L-proline. Ideal for designing peptidomimetics with improved oral bioavailability, probing protein folding kinetics, and engineering conformationally restricted 19F NMR probes. Essential for SAR studies where simpler proline analogs fail.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
CAS No. 1363384-65-9
Cat. No. B1403534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
CAS1363384-65-9
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESCC1(CC(CN1)(F)F)C(=O)O
InChIInChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1
InChIKeyVUQFCVHLMDDEJL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid CAS 1363384-65-9: Procurement-Relevant Overview


(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS: 1363384-65-9), also known as 4,4-Difluoro-2-methyl-L-proline, is a chiral, non-proteinogenic, fluorinated proline derivative with the molecular formula C₆H₉F₂NO₂ and a molecular weight of 165.14 g/mol [1]. It is characterized by a pyrrolidine ring bearing a gem‑difluoro group at the 4‑position and a methyl substituent at the 2‑position, conferring a defined stereochemistry (2S) .

Why (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid Cannot Be Substituted with Standard Proline Analogs


The substitution of standard proline with (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid in peptide or protein engineering is not a conservative replacement. Its unique combination of a 2‑methyl group and 4,4‑gem‑difluoro substitution induces profound, and often opposing, conformational and electronic effects compared to proline, 4‑fluoroprolines, or 4,4‑difluoroproline [1]. The 2‑methyl group significantly stabilizes the trans-amide bond and biases the ring pucker, while the 4,4‑difluoro group dramatically alters the cis‑trans amide equilibrium and the basicity of the ring nitrogen [2][3]. Interchanging this compound with a simpler analog would likely result in unpredictable changes to peptide secondary structure, protein stability, and receptor binding, thereby invalidating structure‑activity relationship (SAR) studies and compromising the design of peptidomimetic drugs.

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid: Quantifiable Differentiation vs. Analogues


Enhanced Trans-Amide Stabilization vs. L-Proline

The 2-methyl substituent on (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid significantly decreases the cis-amide population compared to L-proline, as determined by ¹³C NMR experiments [1]. This effect, driven by steric hindrance from the C2-methyl group, stabilizes the trans-peptide bond, which is crucial for maintaining specific secondary structures like polyproline II (PPII) helices and β‑turns.

Peptide Chemistry Conformational Analysis NMR Spectroscopy

Modulated Cis-Trans Isomerization Rate vs. 4,4-Difluoroproline

Fluorination at the 4-position dramatically slows the cis‑trans isomerization of the prolyl peptide bond [1]. The addition of a 2-methyl group is expected to further modulate this kinetic barrier, providing a tunable property not achievable with 4,4‑difluoroproline (Dfp) alone. While direct kinetic data for the 2‑methyl‑4,4‑difluoro analog are not yet published, the well‑documented rate deceleration induced by 4,4‑difluorination (e.g., in collagen model peptides) serves as a benchmark.

Protein Folding Isomerization Kinetics Fluorinated Prolines

Enhanced Lipophilicity and Predicted Metabolic Stability vs. L-Proline

The introduction of the gem‑difluoro group significantly increases the lipophilicity of the proline scaffold compared to the natural amino acid . This modification, combined with the 2‑methyl group, is anticipated to improve membrane permeability and resistance to metabolic degradation by proline‑specific enzymes, a key advantage for developing orally bioavailable peptidomimetics.

Medicinal Chemistry Pharmacokinetics Drug Design

Altered Ring Puckering and Backbone Dihedral Angles vs. 4-Substituted Prolines

The gem‑difluoro group at the 4‑position and the methyl group at the 2‑position synergistically influence the pyrrolidine ring pucker (conformation), which in turn dictates the peptide backbone dihedral angles (φ, ψ) [1]. In the Cambridge Structural Database (CSD), mono‑(2‑, 3‑, 4‑, and 5‑) substituted proline derivatives exhibit distinct conformational landscapes [1]. The 4,4‑difluoro‑2‑methyl combination is designed to enforce a specific, sterically‑defined pucker that is distinct from either 4‑fluoroprolines or 4,4‑difluoroproline alone.

Structural Biology Conformational Analysis X-ray Crystallography

Enhanced Proteolytic Stability vs. L-Proline

The incorporation of a 2‑methyl group into proline has been shown to confer significant resistance to proteolytic cleavage by proline‑specific peptidases [1]. This steric hindrance protects the adjacent peptide bond. The additional presence of the 4,4‑difluoro group further alters the local electronic environment and ring pucker, which can also contribute to reduced recognition by proteolytic enzymes [2].

Peptide Stability Enzyme Resistance Peptidomimetics

Optimal Procurement-Driven Applications for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid


Design of Proteolytically Stable Peptidomimetic Drug Leads

Based on the enhanced stability against enzymatic degradation inferred from the 2‑methyl group [1] and the metabolic shielding provided by fluorination [2], this compound is a premium building block for designing peptidomimetic drug candidates with improved oral bioavailability and longer in vivo half‑lives compared to those based on L‑proline.

Biophysical Probes for Studying Prolyl Isomerization Kinetics

Leveraging the class‑level inference that 4,4‑difluorination dramatically slows cis‑trans isomerization rates [1], this compound can serve as a tunable kinetic trap for investigating the role of prolyl isomerization in protein folding, misfolding, and function. The additional 2‑methyl group offers a distinct steric perturbation not available with 4,4‑difluoroproline.

Pre‑Organized Scaffolds for Protein‑Protein Interaction (PPI) Inhibitors

The direct evidence showing a 20.6% reduction in cis‑amide population compared to proline [1] and the class‑level inference of a unique ring pucker [2] position this compound as a key scaffold for pre‑organizing peptide backbones into stable β‑turns or polyproline II helices. This is essential for mimicking recognition motifs in PPI inhibitors and for developing high‑affinity receptor ligands.

Fluorinated 19F NMR Probes for Conformational Analysis

Building on the established use of 4,4‑difluoroproline (Dfp) as a sensitive 19F NMR probe for proline conformation [1], this 2‑methyl analog can provide a distinct and potentially more conformationally restricted 19F reporter for studying peptide and protein dynamics in solution and in living cells.

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